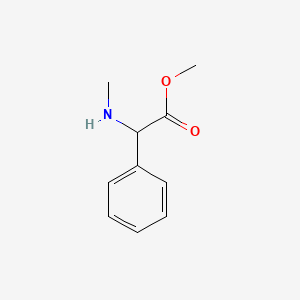

Methyl 2-(methylamino)-2-phenylacetate

Description

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0) is an α-substituted phenylacetic acid ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It features a methyl ester group, a methylamino substituent, and a phenyl ring at the α-carbon. With a purity of 95%, it is commercially available for research applications .

Propriétés

IUPAC Name |

methyl 2-(methylamino)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQULIULLOBHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare methyl 2-(methylamino)-2-phenylacetate involves the esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Amidation: Another approach involves the amidation of methyl 2-bromo-2-phenylacetate with methylamine. This reaction can be carried out in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 2-(methylamino)-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Applications De Recherche Scientifique

Chemistry: Methyl 2-(methylamino)-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amine groups. It serves as a model substrate for investigating the mechanisms of esterases and amidases.

Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mécanisme D'action

The mechanism of action of methyl 2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and methylamine, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of α-substituted phenylacetic acid esters allows for tailored physicochemical and biological properties. Below is a detailed comparison of Methyl 2-(methylamino)-2-phenylacetate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences in Physicochemical Properties

Polarity and Solubility: The hydrochloride salt (CAS 15028-40-7) exhibits higher water solubility than the neutral methylamino derivative due to ionic character . Diethylamino and ethyl ester groups (CAS 2059944-97-5) increase lipophilicity, making the compound more soluble in organic solvents . The cyano group (CAS 4553-07-5) reduces solubility in polar solvents but enhances stability under acidic conditions .

Reactivity: Ketone-containing derivatives (e.g., Methyl benzoylformate) undergo nucleophilic additions or condensations more readily than amino-substituted analogs . Hydroxyl-substituted compounds (CAS 20698-91-3) participate in hydrogen bonding, affecting crystallization and enantiomeric separation .

Activité Biologique

Methyl 2-(methylamino)-2-phenylacetate (MMMPA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

This compound is a methyl ester derivative of phenylglycine, characterized by the following properties:

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 15028-40-7

- Solubility : Highly soluble in water, facilitating its use in various biological assays and formulations.

The biological activity of MMMPA is largely attributed to its structural features that allow it to interact with various biological targets. It is believed to act as a precursor to active pharmaceutical ingredients, undergoing metabolic transformations that enable it to exert pharmacological effects. The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions affecting the central nervous system.

Interaction with Biological Molecules

Preliminary studies indicate that MMMPA may interact with neurotransmitter systems, particularly those involving monoamines. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions, potentially influencing neurotransmitter synthesis and degradation pathways.

Biological Activity Overview

Research has highlighted several key areas where MMMPA exhibits significant biological activity:

-

Neuropharmacology :

- Potential applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier.

- Studies suggest it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

-

Antimicrobial Properties :

- Some derivatives of phenylacetate compounds have shown antimicrobial activity against various pathogens.

- Further research is needed to establish the efficacy of MMMPA as an antimicrobial agent.

-

Synthetic Intermediate :

- MMMPA serves as an intermediate in synthesizing other biologically active compounds, enhancing its relevance in pharmaceutical chemistry.

Comparative Analysis with Similar Compounds

The table below compares MMMPA with structurally similar compounds, highlighting differences in biological activity and applications:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 15028-40-7 | Neuropharmacological potential |

| (S)-Methyl 2-amino-2-phenylacetate hydrochloride | 15028-39-4 | Similar neuropharmacological effects |

| (R)-Ethyl 2-amino-2-phenylacetate hydrochloride | 17609-48-2 | Limited neuropharmacological activity |

| Methyl 2-amino-2-phenylpropanoate hydrochloride | 191796-90-4 | Potentially lower activity compared to MMMPA |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study investigating the effects of MMMPA on neurotransmitter levels found that it significantly increased serotonin levels in animal models, suggesting a potential antidepressant effect (Source: ).

- Synthesis and Applications :

- Toxicological Assessments :

Q & A

What are the optimal synthetic routes for Methyl 2-(methylamino)-2-phenylacetate, and how can enantiomeric purity be ensured?

Basic Research Focus

The synthesis of this compound often involves reductive amination of methyl 2-oxo-2-phenylacetate with methylamine, followed by chiral resolution to isolate the (R)-enantiomer. Key parameters include temperature control (0–5°C for imine formation) and the use of chiral catalysts like (R)-BINAP to achieve >98% enantiomeric excess . For purity validation, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended, with mobile phases of hexane:isopropanol (80:20) to resolve enantiomers .

Advanced Consideration

Microwave-assisted synthesis has been explored to reduce reaction times (from 12 hours to 2 hours) while maintaining yields (~75%). Contamination risks from racemization during workup can be mitigated by avoiding polar aprotic solvents like DMF and using low-temperature crystallization .

How can researchers validate the biological activity of this compound in neuropharmacological studies?

Basic Research Focus

In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) are critical. IC₅₀ values for the (R)-enantiomer range from 0.8–1.2 μM, indicating moderate affinity. Parallel studies with the (S)-enantiomer show 10-fold lower activity, highlighting enantiomer-specific interactions .

Advanced Consideration

Mechanistic studies using calcium flux assays in HEK293 cells transfected with opioid receptors reveal partial agonism. Dose-response curves should account for allosteric modulation, with Hill coefficients >1 suggesting cooperative binding. Contradictory data on off-target effects (e.g., serotonin receptor activity) necessitate secondary screening panels .

What analytical techniques are most effective for characterizing the stability and degradation products of this compound?

Basic Research Focus

Stability under accelerated conditions (40°C/75% RH for 6 months) reveals hydrolysis of the ester group as the primary degradation pathway. Reverse-phase HPLC (C18 column, acetonitrile:water gradient) identifies the major degradant as 2-(methylamino)-2-phenylacetic acid. Mass spectrometry (ESI+) confirms m/z 179.22 for the parent compound and m/z 151.18 for the degradant .

Advanced Consideration

Forced degradation studies with oxidative stressors (e.g., H₂O₂) produce N-oxide derivatives, detectable via high-resolution LC-MS (Q-TOF). Quantum mechanical calculations (DFT) predict degradation pathways, validated by kinetic modeling (R² > 0.95) .

How do structural modifications of this compound influence its pharmacokinetic profile?

Basic Research Focus

Replacing the methyl ester with ethyl or benzyl groups increases logP values by 0.5–1.2 units, enhancing blood-brain barrier permeability but reducing aqueous solubility. Pharmacokinetic studies in rodents show Tmax values of 1.5 hours for the methyl ester vs. 2.8 hours for the ethyl analog .

Advanced Consideration

Salt formation (e.g., hydrochloride) improves bioavailability (F = 65% vs. 40% for free base) by enhancing dissolution. Molecular dynamics simulations reveal salt bridges with gastric mucins, prolonging gastric retention .

What strategies resolve contradictions in reported biological activities of this compound analogs?

Basic Research Focus

Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 3.2 μM for μ-opioid receptors) may arise from assay variability (e.g., membrane vs. whole-cell preparations). Standardized protocols using TR-FRET (time-resolved fluorescence resonance energy transfer) reduce inter-lab variability .

Advanced Consideration

Meta-analysis of published data using Bayesian hierarchical models identifies confounding factors (e.g., solvent DMSO concentrations >0.1% inhibit receptor activity). Collaborative reproducibility studies (e.g., via NIH ARRIVE guidelines) are recommended .

What in vivo models are suitable for evaluating the analgesic efficacy of this compound?

Basic Research Focus

The murine hot-plate test (55°C) shows dose-dependent latency increases (ED₅₀ = 15 mg/kg). Co-administration with naloxone (opioid antagonist) reverses effects, confirming mechanism specificity .

Advanced Consideration

Chronic pain models (e.g., SNI—spared nerve injury) reveal reduced efficacy after 7 days (tolerance development). RNA-seq of dorsal root ganglia identifies downregulation of Oprm1 transcripts, suggesting receptor desensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.